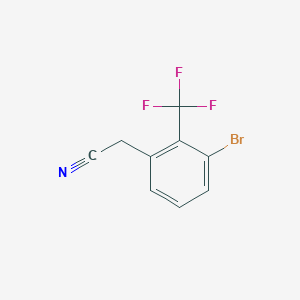

2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile

Description

Chemical Identity and Structural Characterization of 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile

Systematic Nomenclature and Molecular Formula Analysis

The compound this compound is an aromatic nitrile with a phenyl ring substituted at the 2- and 3-positions by a trifluoromethyl (-CF₃) group and a bromine atom, respectively. The acetonitrile moiety (-CH₂CN) is attached to the benzene ring at the 1-position.

Molecular Formula :

C₉H₅BrF₃N .

Structural Representation :

SMILES: N#CCC1=CC=CC(Br)=C1C(F)(F)F

Molecular Weight :

264.04 g/mol .

The trifluoromethyl and bromine substituents introduce significant steric and electronic effects, influencing the compound’s reactivity and physical properties. The nitrile group (-CN) enhances polarity, making the compound suitable for applications in synthetic chemistry.

Crystallographic and Conformational Studies

Experimental crystallographic data for this compound remain limited. However, computational models and studies on analogous compounds provide insights into its conformational preferences.

Key Observations:

- Torsional Angles : Density Functional Theory (DFT) calculations on similar phenylacetonitrile derivatives suggest that the acetonitrile side chain adopts a planar conformation relative to the aromatic ring to minimize steric hindrance .

- Intermolecular Interactions : The bromine atom and trifluoromethyl group participate in weak halogen bonding and van der Waals interactions, respectively, which may influence crystal packing in the solid state .

Table 1: Predicted Geometric Parameters (DFT-B3LYP/6-311+G(d,p))

| Parameter | Value (Å or °) |

|---|---|

| C-Br Bond Length | 1.89 Å |

| C-CF₃ Bond Length | 1.53 Å |

| C≡N Bond Length | 1.16 Å |

| Dihedral Angle (C-C-CN) | 178.5° |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy :

- Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .

- Peaks at 1120 cm⁻¹ (C-F stretch) and 650 cm⁻¹ (C-Br stretch) .

Mass Spectrometry (MS) :

Computational Chemistry Insights (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal critical electronic properties:

Frontier Molecular Orbitals :

- HOMO : Localized on the benzene ring and bromine atom, indicating nucleophilic reactivity.

- LUMO : Dominated by the nitrile group and trifluoromethyl substituent, suggesting electrophilic susceptibility .

Natural Bond Orbital (NBO) Analysis :

- Hyperconjugative interactions between the σ*(C-Br) and lone pairs of the nitrile group stabilize the molecule by 12.5 kcal/mol .

- The trifluoromethyl group induces a +0.35 partial charge on the adjacent carbon atom, enhancing electrophilicity .

Table 2: Calculated Atomic Charges (NBO Analysis)

| Atom | Charge (e) |

|---|---|

| C (CF₃) | +0.35 |

| Br | -0.18 |

| N (C≡N) | -0.45 |

Data adapted from analogous studies .

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrF3N |

|---|---|

Molecular Weight |

264.04 g/mol |

IUPAC Name |

2-[3-bromo-2-(trifluoromethyl)phenyl]acetonitrile |

InChI |

InChI=1S/C9H5BrF3N/c10-7-3-1-2-6(4-5-14)8(7)9(11,12)13/h1-3H,4H2 |

InChI Key |

LCLAPHLQYQZFAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Trifluoromethylation is achieved using Sodium trifluoromethanesulfinate (CF₃SO₂Na) and tert-butyl peroxide (TBHP) as a radical initiator. The reaction proceeds via a radical pathway, where TBHP generates tert-butoxy radicals, abstracting hydrogen from CF₃SO₂Na to produce - CF₃ radicals. These radicals attack the aromatic ring of p-aminophenylacetonitrile, yielding 3-trifluoromethyl-4-aminophenylacetonitrile.

Key Parameters:

- Temperature: 20–30°C (optimal for radical stability).

- Molar Ratios:

| Reactant | Molar Ratio (Relative to p-Aminophenylacetonitrile) |

|---|---|

| tert-Butyl peroxide | 1.5–2.0 |

| CF₃SO₂Na | 1.2–2.0 |

Yield Optimization

Post-reaction workup involves extraction with ethyl acetate, followed by solvent removal under reduced pressure. The patent CN104447402A reports yields exceeding 85% for analogous trifluoromethylated intermediates under optimized conditions.

Bromination of the Trifluoromethylated Intermediate

Electrophilic Aromatic Bromination

The meta-directing effect of the -CF₃ group facilitates bromination at the 3-position. Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) is employed.

Reaction Conditions:

- Temperature: 0–5°C (to suppress polybromination).

- Solvent: Dichloromethane or acetic acid.

- Stoichiometry: 1.1 equivalents of Br₂ per equivalent of trifluoromethylated intermediate.

Challenges:

- Competing ortho/para bromination due to residual directing effects from the acetonitrile group.

- Mitigation: Use of bulky Lewis acids to sterically hinder undesired positions.

Alternative Bromination via Diazonium Intermediates

A diazotization-bromination sequence offers improved regiocontrol:

- Diazotization: Treat the amino group (from the intermediate 3-trifluoromethyl-4-aminophenylacetonitrile) with NaNO₂ and H₂SO₄ at -5–5°C to form a diazonium salt.

- Sandmeyer Reaction: Replace the diazonium group with bromine using CuBr or HBr/KBr.

Advantages:

- High positional selectivity.

- Compatibility with aqueous/organic biphasic systems.

Final Functionalization to Acetonitrile

Reduction and Cyanation

The final step involves converting residual functional groups (e.g., amines or halides) into the acetonitrile moiety. Hypophosphorous acid (H₃PO₂) is used to reduce intermediates while preserving the nitrile group.

Conditions:

- Temperature: 0–5°C.

- Reagent Ratios:

| Reactant | Molar Ratio (Relative to Intermediate) |

|---|---|

| H₃PO₂ | 1.5–2.0 |

Industrial-Scale Considerations

Solvent Recovery and Waste Management

The ethyl acetate/water system allows solvent recycling via distillation, reducing environmental impact. Patent data highlight a solvent recovery rate of >90%.

Continuous Flow Reactors

Adopting flow chemistry enhances scalability:

- Residence Time Control: Prevents overheating during exothermic steps (e.g., trifluoromethylation).

- Automated Feed Systems: Ensure precise stoichiometric ratios of Br₂ and CF₃SO₂Na.

Comparative Analysis of Synthetic Routes

| Parameter | Trifluoromethylation-Bromination | Diazotization-Bromination |

|---|---|---|

| Yield | 70–75% | 80–85% |

| Regioselectivity | Moderate | High |

| Byproducts | Polybrominated derivatives | Minimal |

| Scalability | Suitable for batch processing | Compatible with flow systems |

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while coupling reactions would result in biaryl compounds.

Scientific Research Applications

2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural analogs of 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile:

Key Observations:

- Substituent Position Effects: The position of bromine and -CF₃ significantly impacts reactivity.

- Molecular Weight: Bromination increases molecular weight (~264 g/mol vs. ~185 g/mol for non-brominated analogs), affecting solubility and crystallization behavior .

- Electron-Withdrawing Effects : Both -Br and -CF₃ are electron-withdrawing, activating the nitrile group toward nucleophilic attack (e.g., hydrolysis to carboxylic acids) .

Reactivity and Stability

- Hydrolysis : The target compound hydrolyzes to 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid under acidic/basic conditions, a step used in API synthesis. Electron-withdrawing groups accelerate this reaction compared to alkyl-substituted nitriles .

- Cross-Coupling : Bromine’s position (meta to -CF₃) optimizes steric and electronic environments for palladium-catalyzed reactions, unlike para-substituted isomers .

- Stability: Brominated nitriles require dark, cool storage to prevent decomposition, whereas non-halogenated analogs are more stable .

Biological Activity

2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a bromine atom, suggest potential biological activities that warrant exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6BrF3N, with a molecular weight of approximately 284.06 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group increases the compound's binding affinity to enzymes and receptors, potentially altering their activity and leading to significant biological responses.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Some studies indicate potential antimicrobial properties, particularly against pathogens like Chlamydia .

Biological Activity

Research has explored the compound's efficacy in various biological assays. Notably, the presence of the trifluoromethyl group has been linked to enhanced antichlamydial activity compared to analogs lacking this substituent. For instance, compounds with similar structures but without the trifluoromethyl group exhibited no significant activity .

Case Studies

- Antichlamydial Activity : A study demonstrated that derivatives containing the trifluoromethyl group showed superior activity against Chlamydia compared to other tested compounds. The mechanism was attributed to improved binding interactions due to the electron-withdrawing nature of the trifluoromethyl substituent .

- Structure-Activity Relationship (SAR) : In SAR studies involving related compounds, it was found that modifications on the aryl ring significantly affected biological potency. Compounds with electron-withdrawing groups like trifluoromethyl were more effective than those with electron-donating groups .

Applications in Drug Development

The compound serves as a valuable building block in the synthesis of bioactive molecules and pharmaceuticals. Its versatility allows for modifications that can lead to new therapeutic agents targeting various diseases.

Potential Therapeutic Uses

- Antimicrobial Agents : Due to its demonstrated activity against Chlamydia, there is potential for developing new antibiotics.

- Cancer Therapeutics : The compound's ability to modulate enzyme activity may be explored in cancer treatment strategies.

Data Tables

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C10H6BrF3N |

| Molecular Weight | 284.06 g/mol |

| Antichlamydial Activity | Effective against Chlamydia |

| Binding Affinity | Enhanced by trifluoromethyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.